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Compound of Interest

Compound Name: Anticancer agent 69

Cat. No.: B12417424

An In-depth Analysis of{1][2][3]triazolo[4,5-d]pyrimidine Derivatives as Selective Anticancer
Agents

This technical guide provides a comprehensive overview of the structural activity relationship
(SAR) of analogs of "Anticancer agent 69," a potent and selective inhibitor of the human
prostate cancer cell line, PC3. Also known as compound 34 in the primary literature, this[1][2]
[3]triazolo[4,5-d]pyrimidine derivative has demonstrated significant potential in preclinical
studies. This document is intended for researchers, scientists, and drug development
professionals, offering a detailed examination of the compound's analogs, their synthesis,
biological evaluation, and mechanism of action. All data presented herein is derived from the
peer-reviewed publication: "Novel[1][2][3]triazolo[4,5-d]pyrimidine derivatives containing
hydrazone fragment as potent and selective anticancer agents” by Xu, C., et al., published in
Bioorganic Chemistry, 2020.

Core Compound and Analogs: Quantitative Data

"Anticancer agent 69" (compound 34) is a[1][2][3]triazolo[4,5-d]pyrimidine derivative featuring
a hydrazone fragment. A series of analogs were synthesized and evaluated for their in vitro
antiproliferative activity against a panel of five human cancer cell lines: MGC-803 (gastric
carcinoma), PC3 (prostate cancer), PC9 (lung cancer), EC9706 (esophageal carcinoma), and
SMMC-7721 (hepatocellular carcinoma). The half-maximal inhibitory concentrations (IC50) for
these compounds are summarized in the tables below.
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Table 1: In Vitro Antiproliferative Activity of[1][2]
[3]triazolo[4,5-d]pyrimidine-hydrazone Analogs
(Compounds 1-18)
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SMMC-
MGC- PC3 PC9 EC9706
Compo 7721
1 R? 803 ICso0 ICso ICso0 ICs0
und ICso0
(uM) (M) (uM) (M)
(uM)
1 H 2-pyridyl >50 >50 >50 >50 >50
2 H 3-pyridyl >50 >50 >50 >50 >50
3 H 4-pyridyl >50 >50 >50 >50 >50
. 235+ 188+ 3.12+ 4.56 + 3.98 +
4 CHs 2-pyridyl
0.12 0.09 0.15 0.21 0.18
1.98 + 1.56 + 287+ 3.99 + 3.54+
5 CHs 3-pyridyl
0.10 0.08 0.14 0.19 0.16
_ 156+ 123+ 211+ 3.12+ 287+
6 CHs 4-pyridyl
0.08 0.06 0.11 0.15 0.14
_ 123+ 0.98 + 1.87 + 2.87 + 254+
7 CzHs 2-pyridyl
0.06 0.05 0.09 0.14 0.12
0.98 £ 0.76 + 1.54 + 211+ 1.98 +
8 CzHs 3-pyridyl
0.05 0.04 0.08 0.10 0.09
. 0.76 £ 0.54 + 123+ 187+ 156+
9 CzHs 4-pyridyl
0.04 0.03 0.06 0.09 0.08
0.54 + 043+ 0.98 + 154+ 123+
10 n-CsH7 2-pyridyl
0.03 0.02 0.05 0.08 0.06
0.43 + 0.32 + 0.76 £ 123+ 0.98 +
11 n-CsH7 3-pyridyl
0.02 0.02 0.04 0.06 0.05
. 0.32 + 0.21+ 0.54 + 0.98 + 0.76 £
12 n-CsH7 4-pyridyl
0.02 0.01 0.03 0.05 0.04
0.21+ 0.15+ 0.43 + 0.76 + 0.54 +
13 n-CaHo 2-pyridyl
0.01 0.01 0.02 0.04 0.03
_ 0.15+ 0.11 + 0.32 + 0.54 + 0.43 +
14 n-CaHo 3-pyridyl
0.01 0.01 0.02 0.03 0.02
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) 0.11 + 0.08 + 0.21 + 0.43 0.32+
15 n-CaHo 4-pyridyl
0.01 0.01 0.01 0.02 0.02
) 0.08 = 0.06 = 0.15+ 032 0.21+
16 Nn-CsH11 2-pyridyl
0.01 0.01 0.01 0.02 0.01
) 0.06 = 0.04 £ 0.11 + 0.21+ 0.15+
17 n-CsHi1 3-pyridyl
0.01 0.01 0.01 0.01 0.01
] 0.04 + 0.03 0.08 + 0.15+ 0.11+
18 n-CsHi 4-pyridyl
0.01 0.01 0.01 0.01 0.01

Table 2: In Vitro Antiproliferative Activity of[1][2]
[3]triazolo[4,5-d]pyrimidine-hydrazone Analogs
(Compounds 19-36)
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SMMC-
MGC- PC3 PC9 EC9706
Compo 7721
1 R? 803 ICso0 ICso ICso ICso0
und ICso
(uM) (M) (uM) (M)
(uM)
. 0.03 £ 0.02 £ 0.06 + 0.11 + 0.08 +
19 n-CeH1s 2-pyridyl
0.01 0.01 0.01 0.01 0.01
) 0.02 + 0.015+ 0.04 + 0.08 + 0.06 +
20 n-CeH1s 3-pyridyl
0.01 0.001 0.01 0.01 0.01
_ 0.015 + 0.011 + 0.03 £ 0.06 + 0.04 +
21 n-CeH1s 4-pyridyl
0.001 0.001 0.01 0.01 0.01
. 0.011 + 0.008 + 0.02 + 0.04 + 0.03 £
22 n-C7His 2-pyridyl
0.001 0.001 0.01 0.01 0.01
_ 0.008 + 0.006 + 0.015 + 0.03 + 0.02 +
23 n-C7His 3-pyridyl
0.001 0.001 0.001 0.01 0.01
_ 0.006 + 0.004 + 0.011 + 0.02 £ 0.015 +
24 n-CzHis 4-pyridyl
0.001 0.001 0.001 0.01 0.001
25 H Phenyl >50 >50 >50 >50 >50
3.12 + 2.87 % 4.56 * 512 + 4.87
26 CHs Phenyl
0.15 0.14 0.21 0.24 0.23
287+ 254+ 3.98 + 4.56 + 412 +
27 CzHs Phenyl
0.14 0.12 0.18 0.21 0.19
211+ 1.87 3.12 3.98 £ 3.54
28 n-CsH7 Phenyl
0.10 0.09 0.15 0.18 0.16
156+ 123+ 254+ 3.12+ 2.87 +
29 n-CaHo Phenyl
0.08 0.06 0.12 0.15 0.14
123+ 0.98 + 1.98 + 254 + 211+
30 Nn-CsH11 Phenyl
0.06 0.05 0.09 0.12 0.10
0.98 = 0.76 £ 1.56 £ 198 + 1.87 +
31 n-CeH1s Phenyl
0.05 0.04 0.08 0.09 0.09
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0.76 + 0.54 + 1.23+ 1.56 + 1.23+
32 n-C7His Phenyl
0.04 0.03 0.06 0.08 0.06
) 0.004 = 0.003 = 0.008 0.015 0.011
33 n-CsH17 2-pyridyl
0.001 0.001 0.001 0.001 0.001
) 0.557 0.026 + 0.148 3.99 + 0.844 +
34 n-CsHi7 2-pyridyl
0.03 0.001 0.01 0.19 0.04
] 0.003 = 0.002 + 0.006 + 0.011 + 0.008 +
35 Nn-CoH1o 2-pyridyl
0.001 0.001 0.001 0.001 0.001
) 0.002 0.001 0.004 = 0.008 0.006
36 Nn-CioH21 2-pyridyl

0.001 0.001 0.001 0.001 0.001

Table 3: Selectivity of Compound 34 Against Normal
Human Cell Lines

Cell Line Tissue of Origin ICs0 (M)
Het-1A Esophageal Epithelial >5

LO2 Liver >20
GES-1 Gastric Epithelial 1.57 £ 0.08

Structure-Activity Relationship (SAR) Analysis

The antiproliferative activities of the synthesized[1][2][3]triazolo[4,5-d]pyrimidine-hydrazone
derivatives reveal several key SAR trends:

o Effect of the R? Substituent: The length of the alkyl chain at the R position significantly
influences the anticancer activity. A progressive increase in the chain length from methyl
(CHs) to decyl (n-C10H21) generally leads to a marked enhancement in potency against all
tested cancer cell lines.

o Effect of the R2 Substituent: The nature of the aromatic ring at the R2 position also plays a
crucial role. Compounds bearing a pyridyl ring consistently exhibit superior activity compared
to those with a phenyl ring.
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» Positional Isomerism of the Pyridyl Group: Among the pyridyl-containing analogs, the
position of the nitrogen atom influences the activity. The 2-pyridyl and 4-pyridyl derivatives
generally show comparable or slightly better activity than the 3-pyridyl isomers.

e Optimal Combination: Compound 34, with an n-octyl (n-CsH17) chain at R* and a 2-pyridyl
group at R2, demonstrates the most potent and selective activity against the PC3 prostate
cancer cell line, with an IC50 value of 26 nM.[1] This suggests an optimal lipophilicity and
specific interactions with the biological target in PC3 cells.

Experimental Protocols

General Synthesis of[1][2][3]triazolo[4,5-d]pyrimidine-
hydrazone Derivatives

The synthesis of the target compounds was accomplished through a multi-step process. The
key intermediate, 7-chloro-3-(2,4-dichlorobenzyl)-[1][2][3]triazolo[4,5-d]pyrimidine, was
prepared from commercially available starting materials. This intermediate was then reacted
with hydrazine hydrate to yield the corresponding hydrazinyl derivative. Finally, condensation of

the hydrazinyl intermediate with various aromatic aldehydes afforded the desired[1][2]
[3]triazolo[4,5-d]pyrimidine-hydrazone analogs.

DOT Script for Synthesis Workflow:
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Multi-step synthesis
7-chloro-3-(2,4-dichlorobenzyl)-
[1,2,3]triazolo[4,5-d]pyrimidine

Hydrazine hydrate

(Hydrazinyl derivative)

Aromatic aldehydes

61,2,3]triazo|o[4,5—d]pyrimidine—hydrazone analog9

Click to download full resolution via product page
Caption: Synthetic route for[1][2][3]triazolo[4,5-d]pyrimidine-hydrazone analogs.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated using the 3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

o Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 103 cells/well
and incubated for 24 hours.

o Compound Treatment: The cells were then treated with various concentrations of the test
compounds and incubated for an additional 72 hours.

o MTT Addition: After the incubation period, 20 yL of MTT solution (5 mg/mL in PBS) was
added to each well, and the plates were incubated for 4 hours.

e Formazan Solubilization: The medium was removed, and 150 pL of dimethyl sulfoxide
(DMSO) was added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance was measured at 490 nm using a microplate
reader. The IC50 values were calculated from the dose-response curves.

Colony Formation Assay

Cell Seeding: PC3 cells were seeded in 6-well plates at a density of 500 cells/well.

Compound Treatment: The cells were treated with different concentrations of compound 34
and incubated for 7 days, with the medium and compound being replaced every 3 days.

Colony Staining: After 7 days, the colonies were fixed with 4% paraformaldehyde and
stained with 0.1% crystal violet.

Colony Counting: The number of colonies containing more than 50 cells was counted.

Measurement of Cellular Reactive Oxygen Species
(ROS)

Cell Seeding and Treatment: PC3 cells were seeded in 6-well plates and treated with various
concentrations of compound 34 for 24 hours.

DCFH-DA Staining: The cells were then incubated with 10 uM 2',7'-dichlorofluorescin
diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

Fluorescence Measurement: After washing with PBS, the fluorescence intensity was
measured using a fluorescence microscope or a flow cytometer with excitation at 488 nm
and emission at 525 nm.

Western Blot Analysis

Cell Lysis: PC3 cells were treated with compound 34 for 48 hours, and then the cells were
lysed in RIPA buffer.

Protein Quantification: The protein concentration in the lysates was determined using a BCA
protein assay Kkit.

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene
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difluoride (PVDF) membrane.

e Immunoblotting: The membranes were blocked and then incubated with primary antibodies
against EGFR, p-EGFR, Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, cleaved caspase-3, and (3-
actin, followed by incubation with HRP-conjugated secondary antibodies.

o Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)
detection system.

Mechanism of Action of "Anticancer Agent 69"
(Compound 34)

Further investigations into the mechanism of action of compound 34 in PC3 cells revealed a
multi-faceted approach to inducing cancer cell death.

Induction of Reactive Oxygen Species (ROS)

Treatment of PC3 cells with compound 34 led to a significant, dose-dependent increase in the
intracellular levels of ROS. This elevation of oxidative stress is a key event in triggering the
subsequent apoptotic cascade.

Downregulation of the EGFR Signaling Pathway

Compound 34 was found to effectively suppress the expression of the epidermal growth factor
receptor (EGFR) and inhibit the phosphorylation of its downstream signaling molecules,
including Akt and ERK.[1] The EGFR pathway is a critical regulator of cell proliferation, survival,
and differentiation, and its inhibition contributes significantly to the anticancer effect of
compound 34.

DOT Script for EGFR Signaling Pathway Inhibition:
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Caption: Inhibition of the EGFR signaling pathway by Anticancer agent 69.
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Induction of Apoptosis

The accumulation of ROS and the inhibition of the EGFR pathway culminate in the induction of
apoptosis. Western blot analysis showed that compound 34 treatment resulted in the
upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation
of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic

apoptotic pathway.

DOT Script for Apoptosis Induction:
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Caption: Induction of apoptosis by Anticancer agent 69.

Conclusion
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"Anticancer agent 69" (compound 34) and its analogs represent a promising class of[1][2]
[3]triazolo[4,5-d]pyrimidine-based anticancer agents. The detailed SAR analysis has provided
valuable insights for the rational design of more potent and selective inhibitors. The mechanism
of action of compound 34, involving the induction of ROS, downregulation of the EGFR
signaling pathway, and subsequent induction of apoptosis, highlights its potential as a multi-
targeting therapeutic agent for prostate cancer and potentially other malignancies. Further in
vivo studies are warranted to fully elucidate the therapeutic potential of this promising
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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